molecular formula C12H16FNO B14480808 4-(2-Fluoroanilino)-3-methylpent-1-en-3-ol CAS No. 66064-24-2

4-(2-Fluoroanilino)-3-methylpent-1-en-3-ol

Cat. No.: B14480808
CAS No.: 66064-24-2
M. Wt: 209.26 g/mol
InChI Key: HTLOBLFJIJMFBQ-UHFFFAOYSA-N
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Description

4-(2-Fluoroanilino)-3-methylpent-1-en-3-ol is an organic compound that features a fluoroaniline group attached to a methylpentene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Fluoroanilino)-3-methylpent-1-en-3-ol typically involves the reaction of 2-fluoroaniline with a suitable precursor that provides the methylpentene backbone. One common method involves the nucleophilic substitution of a halogenated precursor with 2-fluoroaniline under basic conditions. The reaction is usually carried out in a solvent such as methanol or ethanol, and the progress is monitored using thin-layer chromatography (TLC) .

Industrial Production Methods

Industrial production of this compound may involve more efficient catalytic processes to ensure high yield and purity. Palladium-catalyzed amination reactions are often employed in large-scale synthesis due to their efficiency and selectivity . The use of continuous flow reactors can further enhance the production rate and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-(2-Fluoroanilino)-3-methylpent-1-en-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used to facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .

Scientific Research Applications

4-(2-Fluoroanilino)-3-methylpent-1-en-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Fluoroanilino)-3-methylpent-1-en-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroaniline group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound’s effects are mediated through pathways involving electron transfer and redox reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Fluoroanilino)-3-methylpent-1-en-3-ol is unique due to its combination of a fluoroaniline group with a methylpentene backbone, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

66064-24-2

Molecular Formula

C12H16FNO

Molecular Weight

209.26 g/mol

IUPAC Name

4-(2-fluoroanilino)-3-methylpent-1-en-3-ol

InChI

InChI=1S/C12H16FNO/c1-4-12(3,15)9(2)14-11-8-6-5-7-10(11)13/h4-9,14-15H,1H2,2-3H3

InChI Key

HTLOBLFJIJMFBQ-UHFFFAOYSA-N

Canonical SMILES

CC(C(C)(C=C)O)NC1=CC=CC=C1F

Origin of Product

United States

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